molecular formula C11H17NO5 B141109 Boc-L-Valine N-carboxyanhydride CAS No. 141468-55-5

Boc-L-Valine N-carboxyanhydride

Cat. No.: B141109
CAS No.: 141468-55-5
M. Wt: 243.26 g/mol
InChI Key: RTIIPUBJZYTAMU-ZETCQYMHSA-N
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Description

Boc-L-Valine N-carboxyanhydride is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-L-Valine N-carboxyanhydride, also known as tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate, is a derivative of amino acids . The primary targets of this compound are proteins and peptides in the body. It interacts with these targets to initiate a series of biochemical reactions .

Mode of Action

The compound acts as a building block in the synthesis of polypeptides . It undergoes ring-opening polymerization to form homopolypeptides . This process is catalyzed by metal catalysts . The resulting polypeptides can then interact with various biological targets to exert their effects .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation of polypeptides through ring-opening polymerization . This process is crucial for the synthesis of proteins and peptides, which play vital roles in numerous biological processes .

Pharmacokinetics

Given its role in the synthesis of polypeptides, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the presence of appropriate catalysts and the physiological environment .

Result of Action

The primary result of the action of this compound is the formation of polypeptides . These polypeptides can then participate in various biological processes, potentially influencing cellular functions and contributing to the overall physiological response .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of appropriate catalysts is crucial for its ring-opening polymerization . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Properties

IUPAC Name

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIPUBJZYTAMU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165275
Record name tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141468-55-5
Record name tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141468-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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